

Amphotericin B: A Technical Guide to a Cornerstone Antifungal Agent

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Introduction

Amphotericin B stands as a landmark therapeutic agent in the management of severe, systemic fungal infections. For decades, it has been a crucial tool for clinicians combating lifethreatening mycoses, particularly in immunocompromised patient populations.[1][2] Despite the development of newer antifungal agents, Amphotericin B's broad spectrum of activity and low incidence of resistance ensure its continued relevance in modern medicine.[1][3] This technical guide provides an in-depth overview of the discovery, origin, mechanism of action, and key experimental data related to Amphotericin B, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

Amphotericin B was first isolated in 1955 at the Squibb Institute for Medical Research.[4][5] Researchers extracted the compound from a filamentous bacterium, Streptomyces nodosus, which was cultured from a soil sample collected in the Orinoco River region of Venezuela.[1][4] [6] From this soil culture, two antifungal substances were identified: amphotericin A and amphotericin B. The latter demonstrated superior antifungal activity and was subsequently developed for clinical use, receiving its license in 1959.[1][4] For many years following its introduction, Amphotericin B was the only effective therapy for invasive fungal diseases until the advent of azole antifungals in the early 1980s.[4]

Mechanism of Action



Amphotericin B is a member of the polyene class of antifungal agents.[1] Its primary mechanism of action involves binding to ergosterol, a critical sterol component of the fungal cell membrane.[7][8] This binding leads to the formation of transmembrane channels or pores.[4][7] The creation of these pores disrupts the integrity of the fungal cell membrane, causing a rapid leakage of essential monovalent ions such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-).[4] This loss of intracellular components ultimately leads to fungal cell death. [4][8] More recent studies suggest that Amphotericin B may also exert its antifungal effect by forming an extramembranous sponge-like layer that extracts ergosterol from the cell membrane.[9] Additionally, there is evidence that Amphotericin B can induce oxidative stress within the fungal cell, although the precise contribution of this to its overall efficacy is still being elucidated.[4][10]

The selective toxicity of Amphotericin B for fungal cells over mammalian cells is attributed to the difference in membrane sterol composition. While fungal membranes contain ergosterol, mammalian cell membranes primarily contain cholesterol.[7] Amphotericin B has a higher affinity for ergosterol than for cholesterol, which accounts for its targeted antifungal activity.[7] However, its ability to bind to cholesterol to some extent is responsible for its dose-dependent toxicity in humans, most notably nephrotoxicity.[7][11]



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Mechanism of Amphotericin B Action

Formulations

Due to its poor water solubility, the original formulation of Amphotericin B was complexed with sodium deoxycholate (ABD) to create a colloidal suspension for intravenous administration.[4] [12] This conventional formulation, while effective, is associated with significant infusion-related side effects and nephrotoxicity.[12][13] To improve the safety profile of Amphotericin B, several



lipid-based formulations have been developed.[13] These formulations are designed to reduce toxicity while maintaining therapeutic efficacy.[13] The main types of lipid formulations include:

- Liposomal Amphotericin B (L-AmB): Amphotericin B is encapsulated within a unilamellar liposome.[4]
- Amphotericin B Lipid Complex (ABLC): Amphotericin B is complexed with two phospholipids.
 [4][12]
- Amphotericin B Colloidal Dispersion (ABCD): Amphotericin B is complexed with cholesteryl sulfate.[4]

These lipid formulations have been shown to have a lower incidence of nephrotoxicity compared to the conventional deoxycholate formulation.[13][14]

Quantitative Data

The in vitro activity of Amphotericin B is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: In Vitro Susceptibility of Various Fungi to Amphotericin B



Fungal Species	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference(s)
Candida albicans	0.03 - 1.0	0.25	0.5 - 1.0	[8][15][16]
Candida glabrata	≤ 0.12 - 2.0	0.5 - 1.0	1.0 - 2.0	[15]
Candida krusei	0.06 - 2.0	0.5	1.0	[17]
Candida parapsilosis	0.03 - 1.0	0.25	0.5	[17]
Aspergillus fumigatus	0.125 - 2.0	1.0	1.0	[18]
Cryptococcus neoformans	0.125 - 1.0	0.5	1.0	[4]
Mucor spp.	0.03 - 2.0	-	-	[8]
Fusarium spp.	0.5 - >16	-	-	[18]

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Clinical Efficacy of Amphotericin B Formulations in Invasive Fungal Infections



Formulation	Fungal Infection	Patient Population	Response Rate	Reference(s)
Amphotericin B Lipid Complex (ABLC)	Aspergillosis	Refractory/Intoler ant to conventional therapy	42%	[19]
Amphotericin B Lipid Complex (ABLC)	Disseminated Candidiasis	Refractory/Intoler ant to conventional therapy	67%	[19]
Amphotericin B Lipid Complex (ABLC)	Zygomycosis	Refractory/Intoler ant to conventional therapy	71%	[19]
Liposomal Amphotericin B (L-AmB)	Cryptococcal Meningitis	AIDS patients	Equivalent to conventional AmB	[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

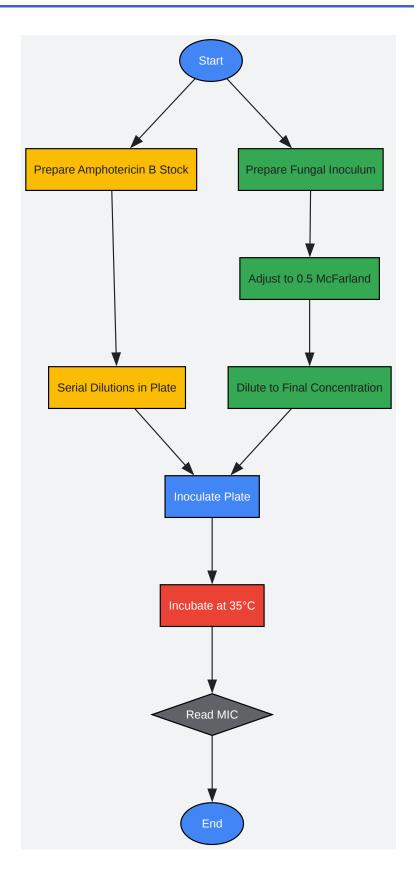
The following is a generalized protocol for determining the MIC of Amphotericin B against yeast isolates, based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A methodology.[18][20]

- 1. Preparation of Antifungal Stock Solution:
- Prepare a stock solution of Amphotericin B powder in dimethyl sulfoxide (DMSO) at a concentration of 1600 μg/mL.[20]
- Store the stock solution at -70°C until use.[18]
- 2. Preparation of Microdilution Plates:



- Perform serial twofold dilutions of the Amphotericin B stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 16 μg/mL to 0.03 μg/mL.[18][20]
- Dispense 100 μL of each dilution into the wells of a 96-well microtiter plate.
- Include a drug-free well for growth control and an uninoculated well for sterility control.
- 3. Preparation of Fungal Inoculum:
- Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
- Suspend several colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 \times 10³ CFU/mL.
- 4. Inoculation and Incubation:
- Add 100 μL of the final fungal inoculum to each well of the microtiter plate.
- Incubate the plates at 35°C for 24 to 48 hours.[18]
- 5. Interpretation of Results:
- The MIC is determined as the lowest concentration of Amphotericin B that causes a complete inhibition of visible growth as observed with the naked eye.[18]





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Workflow for MIC Determination



Conclusion

Amphotericin B remains a powerful and essential antifungal agent for the treatment of severe systemic mycoses. Its discovery was a pivotal moment in the history of antimicrobial therapy, providing a life-saving option for patients with previously untreatable infections. While its use is associated with notable toxicity, the development of lipid-based formulations has significantly improved its safety profile. A thorough understanding of its mechanism of action, in vitro activity, and the protocols for its evaluation are fundamental for the continued development of novel antifungal strategies and the effective clinical management of invasive fungal infections.

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